CGS 21680 sodium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

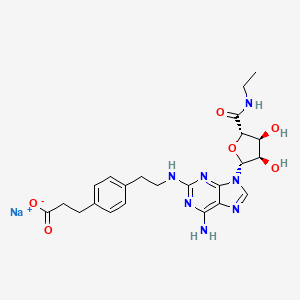

Molekularformel |

C23H28N7NaO6 |

|---|---|

Molekulargewicht |

521.5 g/mol |

IUPAC-Name |

sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoate |

InChI |

InChI=1S/C23H29N7O6.Na/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);/q;+1/p-1/t16-,17+,18-,22+;/m0./s1 |

InChI-Schlüssel |

NRYCRDCUHXETEK-MJWSIIAUSA-M |

Isomerische SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)[O-])N)O)O.[Na+] |

Kanonische SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)[O-])N)O)O.[Na+] |

Synonyme |

2-(4-(2-carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine 2-p-(2-carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine hydrochloride Benzenepropanoic acid, 4-(2-((6-amino-9-(N-ethyl-beta-D-ribofuranuronamidosyl)-9H-purin-2-yl)amino)ethyl)- CGS 21680 CGS 21680A CGS-21680C CGS21680 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

CGS 21680: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Predominantly expressed in the basal ganglia, vasculature, and various immune cells, the A2A receptor plays a crucial role in a multitude of physiological processes. CGS 21680 serves as an invaluable pharmacological tool for elucidating the diverse functions of the A2A receptor and holds therapeutic potential for a range of pathological conditions. This technical guide provides an in-depth overview of the core mechanism of action of CGS 21680, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of CGS 21680 with adenosine receptors, compiled from various in vitro studies.

| Parameter | Value | Species/Tissue/Cell Line | Comments | Reference(s) |

| Ki (Binding Affinity) | 27 nM | - | Selective for A2A receptor. | [3][4][5][6] |

| 35 nM | Human Striatum | - | [7] | |

| 4580 nM | Human Striatum (A1 receptor) | Demonstrates ~132-fold selectivity for A2A over A1. | [7] | |

| Kd (Dissociation Constant) | 15.5 nM | - | High affinity for A2 receptor. | [3] |

| 17.8 ± 1.1 nM | Human Striatal Membranes | - | [7] | |

| 28.6 ± 1.0 nM | Human Striatal Membranes (+100 µM GTP) | GTP diminishes agonist binding affinity. | [7] | |

| 22 ± 0.5 nM | Human Brain | - | [8] | |

| 2.3 nM | Rat Striatum | - | [1] | |

| 47 nM | Rat Cortex | - | [1] | |

| 3.9 ± 0.9 nM | Rat Striatal Membranes (High-affinity site) | Binds to two affinity states. | [9] | |

| 51 ± 5.5 nM | Rat Striatal Membranes (Low-affinity site) | Binds to two affinity states. | [9] | |

| IC50 (Inhibitory Concentration) | 22 nM | Rat Brain Tissue (A2 receptor) | Exhibits 140-fold selectivity over A1 receptor. | [3] |

| EC50 (Effective Concentration) | 1.48 - 180 nM | - | Potent A2A adenosine receptor agonist. | |

| 110 nM | Rat Striatal Slices | Stimulation of cAMP formation. | [3][5][10] | |

| 18.47 nM | CHO cells expressing human A2A receptor | Stimulation of [3H]cAMP levels. | [4] | |

| 2.12 nM | CHO cells expressing human A2A receptor | Stimulation of [3H]cAMP levels. | [4] | |

| 38 ± 15 nM | Differentiated SH-SY5Y cells | - | [11] | |

| Bmax (Maximum Receptor Density) | 375 fmol/mg protein | - | - | [3] |

| 313 ± 10 fmol/mg protein | Human Striatal Membranes | - | [7] | |

| 185 ± 22 fmol/mg protein | Human Striatal Membranes (+100 µM GTP) | GTP reduces the number of high-affinity binding sites. | [7] | |

| 444 ± 63 fmol/mg protein | Human Brain | - | [8] | |

| 320 fmol/mg grey matter | Rat Striatum | - | [1] | |

| 100 fmol/mg grey matter | Rat Cortex | - | [1] |

Core Mechanism of Action: Adenylyl Cyclase Activation

The primary mechanism of action of CGS 21680 is the activation of the adenosine A2A receptor, which is predominantly coupled to the stimulatory G-protein, Gs.[2][12] Upon agonist binding, the A2A receptor undergoes a conformational change, leading to the activation of Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[2][12] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, mediating the diverse cellular effects of CGS 21680.[4][5][11]

Signaling Pathways

CGS 21680, through its activation of the A2A receptor, modulates several key intracellular signaling pathways.

cAMP/PKA Signaling Pathway

This is the canonical signaling pathway for the A2A receptor. Activation by CGS 21680 leads to a Gs-protein-mediated stimulation of adenylyl cyclase, resulting in increased intracellular cAMP levels.[2][12] cAMP then activates PKA, which phosphorylates various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), to regulate gene expression and cellular function.[13]

References

- 1. The binding of the adenosine A2 receptor selective agonist [3H]CGS 21680 to rat cortex differs from its binding to rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CHARACTERIZATION OF HUMAN STRIATAL A2-ADENOSINE RECEPTORS USING RADIOLIGAND BINDING AND PHOTOAFFINITY LABELING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]

CGS 21680 Sodium: A Technical Guide to a Selective Adenosine A2A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CGS 21680 sodium, a potent and selective agonist for the adenosine (B11128) A2A receptor. CGS 21680 is a critical tool in pharmacological research, enabling the elucidation of A2A receptor function in various physiological and pathological processes. This document details its mechanism of action, binding characteristics, and selectivity profile. Furthermore, it provides comprehensive experimental protocols for its use in key in vitro assays and outlines its application in in vivo models. The information is presented to support the research and development endeavors of professionals in the fields of pharmacology, neuroscience, and drug discovery.

Introduction

CGS 21680, with the chemical name 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine, is a widely utilized adenosine analog.[1] Its sodium salt form enhances its solubility for experimental use. The compound's high affinity and selectivity for the adenosine A2A receptor have established it as a standard pharmacological tool for investigating the roles of this receptor subtype. The A2A receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the striatum, nucleus accumbens, olfactory tubercle, and immune cells. Its activation is implicated in a range of physiological effects, including vasodilation, inhibition of inflammatory responses, and modulation of neurotransmitter release.

Mechanism of Action

CGS 21680 functions as an agonist at the adenosine A2A receptor, meaning it binds to and activates the receptor, mimicking the effect of the endogenous ligand, adenosine. The A2A receptor is canonically coupled to the Gs alpha subunit of a heterotrimeric G-protein. Upon agonist binding, a conformational change in the receptor induces the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gsα subunit. This activation leads to the dissociation of the Gsα subunit, which then stimulates adenylyl cyclase activity. Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Quantitative Data

The affinity and potency of CGS 21680 have been characterized in numerous studies. The following tables summarize key quantitative data for its interaction with adenosine receptors.

Table 1: Binding Affinity of CGS 21680 for Adenosine Receptors

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Kd (nM) | Reference |

| A2A | [³H]CGS 21680 | Rat Striatum | 27 | 15.5 | [2] |

| A2A | [³H]CGS 21680 | Human Striatum | - | 17.8 ± 1.1 | |

| A2A | [³H]CGS 21680 | PC12 Cells | - | 6.7 | [3] |

| A1 | - | Rat Brain | >3000 | - | [2] |

| A2B | - | - | >10000 | - | |

| A3 | - | - | >1000 | - |

Table 2: Functional Potency of CGS 21680

| Assay | Preparation | Parameter | Value (nM) | Reference |

| Adenylyl Cyclase Stimulation | Rat Striatal Slices | EC50 | 110 | [4] |

| cAMP Accumulation | PC12 Cells | EC50 | 64 | [3] |

| Coronary Flow Increase | Isolated Perfused Rat Heart | ED25 | 1.8 | [2] |

| Inhibition of Ligand Binding | Rat Striatal Membranes | IC50 | 22 |

Experimental Protocols

Radioligand Binding Assay ([³H]-CGS 21680)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the adenosine A2A receptor using [³H]-CGS 21680.

Materials:

-

[³H]-CGS 21680 (specific activity ~30-60 Ci/mmol)

-

Cell membranes expressing adenosine A2A receptors (e.g., from rat striatum, PC12 cells, or transfected HEK293 cells)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM CGS 21680 (unlabeled) or other suitable adenosine receptor agonist/antagonist

-

Test compounds at various concentrations

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine in the following order:

-

50 µL of binding buffer (for total binding) or 10 µM unlabeled CGS 21680 (for non-specific binding) or test compound at various concentrations.

-

50 µL of [³H]-CGS 21680 (final concentration ~1-5 nM).

-

100 µL of membrane suspension (final protein concentration ~50-100 µ g/well ).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-CGS 21680 and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay (cAMP Accumulation)

This protocol outlines a method to measure the ability of CGS 21680 to stimulate cAMP production in whole cells.

Materials:

-

Cells expressing adenosine A2A receptors (e.g., PC12, CHO, or HEK293 cells)

-

Cell culture medium

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX or 100 µM Ro 20-1724) to prevent cAMP degradation

-

CGS 21680 at various concentrations

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF)

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to ~80-90% confluency.

-

Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with the PDE inhibitor in stimulation buffer for 15-30 minutes at 37°C.

-

Stimulation: Add CGS 21680 at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Terminate the stimulation by aspirating the buffer and adding lysis buffer to each well.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP concentration against the log concentration of CGS 21680 to generate a dose-response curve and determine the EC50 value.

Selectivity Profile

CGS 21680 exhibits high selectivity for the adenosine A2A receptor over other adenosine receptor subtypes. This selectivity is crucial for its use as a specific pharmacological probe.

In Vivo Applications

CGS 21680 has been employed in a variety of in vivo models to investigate the physiological roles of the A2A receptor.

-

Neuroscience: In vivo microdialysis studies have used CGS 21680 to examine its effects on neurotransmitter release in brain regions such as the striatum. For instance, local perfusion of CGS 21680 has been shown to modulate the release of GABA and glutamate.

-

Inflammation and Immunology: In models of inflammation, such as collagen-induced arthritis in mice, systemic administration of CGS 21680 has been demonstrated to have anti-inflammatory effects, reducing clinical signs of the disease.

-

Cardiovascular System: CGS 21680 has been used to study the role of A2A receptors in regulating coronary blood flow and heart rate.

Conclusion

This compound is an invaluable pharmacological tool for the study of adenosine A2A receptor function. Its high affinity and selectivity, coupled with its well-characterized mechanism of action, make it an ideal agonist for both in vitro and in vivo experimental paradigms. This guide provides a comprehensive resource for researchers utilizing CGS 21680, offering key data and detailed protocols to facilitate its effective application in scientific investigation.

References

- 1. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. A2A Adenosine Receptors from Rat Striatum and Rat Pheochromocytoma PC12 Cells: Characterization with Radioligand Binding and by Activation of Adenylate Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

CGS 21680: An In-Depth Technical Guide on Sodium Binding Affinity and Ki Value

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CGS 21680, a potent and selective agonist for the A2A adenosine (B11128) receptor (A2AR). The document focuses on its sodium binding affinity and Ki value, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways to support research and drug development efforts in pharmacology and medicinal chemistry.

Quantitative Binding Data

The binding affinity of CGS 21680 for adenosine receptor subtypes is a critical parameter for its use as a selective A2AR agonist. The following tables summarize the key quantitative data from radioligand binding assays.

Table 1: CGS 21680 Ki Values for Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| A2A | 27 | [1][2] |

| A1 | 290 | |

| A2B | 67 | |

| A3 | 88,800 |

Table 2: CGS 21680 Binding Affinity (Kd) and Receptor Density (Bmax) in Rat Striatal Membranes

| Parameter | Value | Reference |

| Kd | 15.5 nM | [1] |

| Bmax | 375 fmol/mg protein | [1] |

The Allosteric Effect of Sodium on CGS 21680 Binding

Sodium ions are known to act as negative allosteric modulators of agonist binding to many G protein-coupled receptors (GPCRs), including the A2A adenosine receptor. This means that in the presence of sodium ions, the affinity of agonists like CGS 21680 for the receptor is reduced. This is a crucial consideration for in vitro assay design and for the interpretation of binding data, as physiological sodium concentrations can significantly impact receptor pharmacology.

Experimental Protocols

The determination of Ki and Kd values for CGS 21680 is typically performed using radioligand binding assays. The following is a generalized protocol synthesized from established methodologies.[5][6][7]

Radioligand Binding Assay for CGS 21680

Objective: To determine the binding affinity (Ki) of CGS 21680 for the A2A adenosine receptor.

Materials:

-

[³H]CGS 21680 (radioligand)

-

Unlabeled CGS 21680

-

Membrane preparations from cells or tissues expressing the A2A adenosine receptor (e.g., HEK-293 cells stably expressing human A2AR, rat striatum)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Adenosine deaminase (ADA) to remove endogenous adenosine

-

Glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Non-specific binding determinator (e.g., a high concentration of a non-radiolabeled agonist like NECA)

Procedure:

-

Membrane Preparation: Thaw the A2A receptor-containing membrane preparation on ice. Resuspend the membranes in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Adenosine Deaminase Treatment: Pre-incubate the membrane preparation with adenosine deaminase (typically 2 U/mg of protein) for 20-30 minutes at room temperature to degrade any endogenous adenosine that could interfere with the binding assay.

-

Assay Setup:

-

Total Binding: In assay tubes, add the binding buffer, the [³H]CGS 21680 (at a concentration near its Kd, e.g., 5-10 nM), and the membrane preparation.

-

Non-specific Binding: In separate tubes, add the binding buffer, [³H]CGS 21680, a high concentration of an unlabeled competing ligand (e.g., 10 µM NECA or 1 µM CGS 15943), and the membrane preparation.

-

Competition Binding: For determining the Ki of unlabeled CGS 21680, set up tubes with binding buffer, a fixed concentration of [³H]CGS 21680, the membrane preparation, and a range of concentrations of unlabeled CGS 21680.

-

-

Incubation: Incubate all tubes at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For saturation experiments (to determine Kd and Bmax), plot specific binding against the concentration of [³H]CGS 21680 and fit the data to a one-site binding hyperbola.

-

For competition experiments (to determine Ki), plot the percentage of specific binding against the logarithm of the concentration of the unlabeled CGS 21680. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

A2A Adenosine Receptor Signaling Pathway

CGS 21680, as an A2AR agonist, activates a well-characterized signaling cascade. The A2A receptor is a Gs protein-coupled receptor. Upon agonist binding, it undergoes a conformational change that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9][10] The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[8] This pathway plays a crucial role in mediating the diverse physiological effects of A2AR activation, including immunosuppression and vasodilation.[11]

A2A Adenosine Receptor Signaling Pathway

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the Ki of a test compound like CGS 21680.

Competitive Radioligand Binding Assay Workflow

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sodium Ion Binding Pocket Mutations and Adenosine A2A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium ion binding pocket mutations and adenosine A2A receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding [bio-protocol.org]

- 6. CHARACTERIZATION OF HUMAN STRIATAL A2-ADENOSINE RECEPTORS USING RADIOLIGAND BINDING AND PHOTOAFFINITY LABELING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to CGS 21680 Sodium: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potent and selective adenosine (B11128) A2A receptor agonist, CGS 21680, with a specific focus on its sodium salt. It details its chemical structure, physicochemical properties, and mechanism of action, and provides in-depth experimental protocols for its characterization.

Chemical Structure and Properties

CGS 21680 is a synthetic analog of adenosine, characterized by modifications at the C2 and N5' positions of the parent molecule. The sodium salt, referred to as CGS 21680C, is a key formulation used in various experimental settings.[1][2]

IUPAC Name: 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid, sodium salt

Synonyms: CGS 21680C, Sodium 3-(4-(2-((6-amino-9-((2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl)amino)ethyl)phenyl)propanoate[1]

Physicochemical Properties

A summary of the key physicochemical properties of CGS 21680 is presented in the table below. While most available data pertains to the free acid or hydrochloride salt, these values provide a strong indication of the properties of the sodium salt.

| Property | Value | Source |

| Molecular Formula | C23H28N7NaO6 | Calculated |

| Molecular Weight | 521.50 g/mol | Calculated |

| pKa | 4.67 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in DMSO (up to 3.4 mg/mL) and 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin (20 mg/mL). The sodium salt is expected to have higher aqueous solubility. | [1][3] |

| Storage | Store at -20°C under inert gas (nitrogen or argon) at 2–8 °C. Stock solutions are stable for up to 3 months at -20°C. | [1] |

Mechanism of Action: Adenosine A2A Receptor Agonism

CGS 21680 is a potent and selective agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR). Its binding to the A2A receptor initiates a signaling cascade that plays a crucial role in various physiological processes.

Signaling Pathway

Activation of the adenosine A2A receptor by CGS 21680 leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of CGS 21680 with the adenosine A2A receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of CGS 21680 for the adenosine A2A receptor. The protocol outlined below is a representative method based on published studies.

Objective: To determine the binding affinity of CGS 21680 for the human adenosine A2A receptor.

Materials:

-

HEK-293 or CHO cells stably expressing the human adenosine A2A receptor.[4]

-

[3H]-CGS 21680 (Radioligand).[4]

-

Unlabeled CGS 21680.

-

Membrane preparation buffer: Ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2.[5]

-

Assay buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2.[5]

-

Wash buffer: Ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the A2A receptor.[4]

-

Homogenize the cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]

-

Resuspend the membrane pellet in fresh membrane preparation buffer and repeat the centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 0.1-0.2 mg/mL. Protein concentration can be determined using a BCA or Bradford assay.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

For competition binding, add 50 µL of varying concentrations of unlabeled CGS 21680.

-

Incubate the tubes at 25°C for 90 minutes.[7]

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with three portions of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Ki value.

-

Adenylyl Cyclase Activation Assay

This assay measures the functional consequence of CGS 21680 binding to the A2A receptor by quantifying the production of cAMP.

Objective: To determine the potency (EC50) of CGS 21680 in stimulating adenylyl cyclase activity.

Materials:

-

Cells expressing the adenosine A2A receptor (e.g., HEK-293, CHO, or striatal cells).[2]

-

CGS 21680.

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).

-

ATP.

-

cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

-

Cell Culture and Plating:

-

Culture cells to approximately 80-90% confluency.

-

Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Adenylyl Cyclase Stimulation:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of CGS 21680 to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay format.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log of the CGS 21680 concentration.

-

Calculate the EC50 value, which is the concentration of CGS 21680 that produces 50% of the maximal response.

-

References

- 1. CGS 21680 | 120225-54-9 [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CGS-21680 - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHARACTERIZATION OF HUMAN STRIATAL A2-ADENOSINE RECEPTORS USING RADIOLIGAND BINDING AND PHOTOAFFINITY LABELING - PMC [pmc.ncbi.nlm.nih.gov]

CGS 21680 Sodium: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

CGS 21680, a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), has been instrumental in elucidating the multifaceted roles of this receptor in cellular signaling. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by CGS 21680, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Core Signaling Cascades

Activation of the A2A receptor by CGS 21680 initiates a cascade of intracellular events, primarily through the canonical Gs-protein coupled pathway, but also engaging non-canonical signaling routes. These pathways are crucial in mediating the physiological and pharmacological effects of CGS 21680.

The Canonical cAMP/PKA/CREB Pathway

The most well-documented signaling axis for the A2A receptor is its coupling to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. Elevated intracellular cAMP levels result in the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating gene transcription.[1][2][3][4] This pathway is fundamental to many of the neuroprotective and anti-inflammatory effects attributed to A2A receptor activation.

Non-Canonical Signaling: The ERK/MAPK Pathway

Beyond the canonical cAMP pathway, CGS 21680 has been shown to induce the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][5] This pathway is implicated in the regulation of cell proliferation, differentiation, and survival. The precise mechanisms linking A2A receptor activation to the ERK pathway are still under investigation and may involve PKA-dependent and independent mechanisms, potentially through other G-protein subunits or scaffold proteins.

Crosstalk with Neurotrophic Factors: TrkB Transactivation

An emerging area of research is the ability of CGS 21680 to transactivate the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).[2][6] This crosstalk suggests a novel mechanism by which A2A receptor activation can promote neuronal survival and plasticity, independent of direct BDNF binding. The survival activity of CGS 21680 on motoneurons is exerted by the mixed effect of the adenylate cyclase-cAMP-PKA pathway and transactivation of the Trk neurotrophin receptor.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for CGS 21680, providing a comparative overview of its binding affinity and functional potency across different experimental systems.

| Parameter | Value | Cell/Tissue Type | Reference |

| Ki | 27 nM | Recombinant | [7][8][9] |

| IC50 | 22 nM | Not Specified | [10] |

| Kd | 15.5 nM | Not Specified | [10] |

| Parameter | Value | Assay | Cell/Tissue Type | Reference |

| EC50 | 1.48 - 180 nM | Functional Assays | Various | [8][9] |

| EC50 | 110 nM | cAMP formation | Striatal Slices | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides an overview of common experimental protocols used to investigate CGS 21680's signaling pathways.

General Experimental Workflow

A typical workflow for investigating the effects of CGS 21680 on a specific signaling pathway involves several key steps, from cell culture and treatment to data acquisition and analysis.

cAMP Accumulation Assay

This assay quantifies the intracellular levels of cAMP, the direct product of adenylyl cyclase activation.

Principle: Competitive immunoassay where cAMP produced by cells competes with a labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

Methodology:

-

Cell Plating: Seed cells (e.g., HEK293 or CHO cells stably expressing the A2A receptor) in a 96-well or 384-well plate and culture overnight.[11][12]

-

Serum Starvation: To minimize basal cAMP levels, replace the culture medium with serum-free medium for 2-4 hours prior to the assay.[13]

-

Phosphodiesterase Inhibition: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724, for 15-30 minutes to prevent the degradation of cAMP.

-

CGS 21680 Stimulation: Add varying concentrations of CGS 21680 to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.[11]

-

Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.[12]

Western Blotting for Phosphorylated Proteins (pCREB, pERK)

Western blotting allows for the detection and semi-quantification of specific proteins, including their phosphorylated (activated) forms.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., pCREB, pERK) and a loading control (e.g., total CREB, total ERK, GAPDH).

Methodology:

-

Cell Treatment and Lysis: Treat cells with CGS 21680 as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14] Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pCREB, anti-pERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein.[14]

This technical guide provides a foundational understanding of the downstream signaling pathways of CGS 21680. The presented data and protocols serve as a valuable resource for researchers designing and interpreting experiments aimed at further unraveling the complex signaling networks governed by the adenosine A2A receptor.

References

- 1. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trk and cAMP-dependent survival activity of adenosine A(2A) agonist CGS21680 on rat motoneurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optogenetic activation of intracellular adenosine A2A receptor signaling in hippocampus is sufficient to trigger CREB phosphorylation and impair memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic effects of CGS21680, a selective A2A receptor agonist, via BDNF-related pathways in R106W mutation Rett syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 9. rndsystems.com [rndsystems.com]

- 10. selleckchem.com [selleckchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Adenosine A2A Receptor Agonist CGS 21680 Sodium: An In-Depth Technical Guide on its Effects on Neuronal Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGS 21680 sodium is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor predominantly expressed in the striatum and other regions of the central nervous system. Activation of the A2AR by CGS 21680 initiates a cascade of intracellular signaling events that profoundly modulate neuronal activity, including neurotransmitter release, membrane potential, and gene expression. This technical guide provides a comprehensive overview of the quantitative effects of CGS 21680 on neuronal function, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows. The presented data underscores the therapeutic potential of targeting the A2AR for a variety of neurological and psychiatric disorders.

Core Mechanism of Action and Signaling Pathways

CGS 21680 exerts its effects by binding to and activating the adenosine A2A receptor. This receptor is primarily coupled to the Gs/Golf family of G-proteins. Upon activation, the Gα subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other signaling molecules, ultimately altering neuronal function.[3][4][5]

The signaling pathway of CGS 21680 is intricately linked with other neurotransmitter systems, most notably the dopamine (B1211576) D2 receptor (D2R) system. A2AR and D2R are co-localized in striatal neurons and form heterodimers, leading to an antagonistic interaction where A2AR activation can decrease the affinity of D2R for dopamine.[6][7][[“]]

dot

Caption: CGS 21680 canonical signaling pathway.

Quantitative Effects on Neuronal Activity

The following tables summarize the quantitative effects of CGS 21680 on various parameters of neuronal activity, compiled from multiple in vitro and in vivo studies.

Table 1: Effects on cAMP Formation

| Brain Region | Preparation | CGS 21680 Concentration | Effect on cAMP Levels | Reference |

| Striatum | Rat Slices | EC50 = 110 nM | Potent stimulation | [9] |

| Hippocampus | Rat Slices | Not specified | Ineffective at stimulating cAMP | [9] |

| HEK-293 Cells (A2AR transfected) | Cell Culture | 200 nM | Significant stimulation | [1] |

| CHO Cells (A2AR transfected) | Cell Culture | 19 nM (Golf transfected) | Concentration-dependent increase | [2] |

| CHO Cells (A2AR transfected) | Cell Culture | 29 nM (control) | Concentration-dependent increase | [2] |

Table 2: Effects on Neurotransmitter Release

| Neurotransmitter | Brain Region | Preparation | CGS 21680 Concentration | Effect on Release | Reference |

| Dopamine | Striatum | Rat Slices | Not specified | Ineffective at inhibiting electrically stimulated release | [9] |

| Dopamine | Striatum | Rat Slices / Microdialysis | 0.01–1 μM | Inhibition of electrically evoked release | [10] |

| Dopamine | Striatum | Microdialysis | 3, 10, 50, 100 μM | Increase in release | [10] |

| Serotonin (B10506) ([3H]5-HT) | Nucleus Tractus Solitarius | Rat Slices | 0.1 nM - 100 nM | Concentration-dependent increase (maximal at 1.0 nM) | [11] |

| Aspartate & Glutamate (B1630785) | Cerebral Cortex (Ischemic) | Rat Cortical Cup | 10⁻⁶ M | Significant enhancement of ischemia-evoked release | [12] |

Table 3: Effects on Neuronal Firing and Electrophysiology

| Neuron Type | Brain Region | Preparation | CGS 21680 Concentration | Effect on Firing Rate / Electrophysiology | Reference |

| Pallidal Neurons | Globus Pallidus | In vivo recording (rat) | 1 μM | Decreased spontaneous firing in 21/47 neurons | [4] |

| Pallidal Neurons | Globus Pallidus | In vivo recording (rat) | 10 μM | Decreased spontaneous firing in 9/35 neurons | [4] |

| Cortical Neurons | Cerebral Sensorimotor Cortex | In vivo recording (rat) | Iontophoretic application | Depressed spontaneous, acetylcholine-, and glutamate-evoked firing | [13] |

| Medium Spiny Neurons | Striatum | Mouse Slices | 1 μM | Increased PKA target phosphorylation in A2A-responsive neurons | [14] |

Detailed Experimental Protocols

In Vitro Electrophysiology in Brain Slices

This protocol outlines the general methodology for recording neuronal activity from brain slices and assessing the effects of CGS 21680.

1. Brain Slice Preparation:

-

Anesthetize an adult rat or mouse according to approved institutional animal care protocols.

-

Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

-

Rapidly decapitate the animal and dissect the brain.

-

Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., striatum, hippocampus) using a vibratome in ice-cold, oxygenated aCSF.

-

Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

2. Electrophysiological Recording:

-

Transfer a single slice to a recording chamber on the stage of an upright microscope, continuously perfused with oxygenated aCSF at 32-34°C.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Perform whole-cell patch-clamp or extracellular single-unit recordings using glass micropipettes filled with an appropriate internal solution.[15]

-

For whole-cell recordings, typical internal solutions contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3.

-

Record baseline neuronal activity (e.g., spontaneous firing rate, postsynaptic potentials) for a stable period.

3. Application of CGS 21680:

-

Prepare a stock solution of this compound salt in water or DMSO.

-

Dilute the stock solution to the desired final concentration in the aCSF immediately before application.

-

Apply CGS 21680 to the bath via the perfusion system.

-

Record the changes in neuronal activity during and after drug application.

-

Perform a washout by perfusing with drug-free aCSF to observe recovery.

dot

Caption: In vitro electrophysiology workflow.

cAMP Accumulation Assay

This protocol describes a method to quantify changes in intracellular cAMP levels in response to CGS 21680.

1. Cell Culture and Preparation:

-

Culture cells endogenously expressing or transfected with the adenosine A2A receptor (e.g., SH-SY5Y, HEK-293, CHO) in appropriate media.

-

Plate cells in multi-well plates and grow to a suitable confluency.

-

On the day of the experiment, wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

2. Assay Performance:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a defined period (e.g., 20 minutes) to prevent cAMP degradation.

-

Add CGS 21680 at various concentrations to the wells.

-

Incubate for a specific time (e.g., 15 minutes) at 37°C.

-

Terminate the reaction by adding a lysis buffer.

3. cAMP Quantification:

-

Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

-

Normalize cAMP levels to the protein concentration in each well.

-

Plot the dose-response curve to determine the EC50 of CGS 21680.

Interactions with Other Receptor Systems

The neuronal effects of CGS 21680 are significantly influenced by its interactions with other neurotransmitter receptors, particularly dopamine and glutamate receptors.

Adenosine A2A - Dopamine D2 Receptor Interaction

As previously mentioned, A2AR and D2R exhibit a strong antagonistic interaction. This is of significant interest in the context of Parkinson's disease, where dopamine signaling is compromised. CGS 21680 has been shown to decrease the affinity of D2 receptors for dopamine, a mechanism that could potentially modulate motor function.[6][7][[“]]

dot

Caption: A2A-D2 receptor interaction model.

Adenosine A2A - mGluR5 Receptor Interaction

CGS 21680 can act synergistically with metabotropic glutamate receptor 5 (mGluR5) agonists. While co-activation does not seem to further increase cAMP levels, it leads to a synergistic potentiation of ERK1/2 phosphorylation, a key downstream signaling molecule involved in neuronal plasticity.[1]

Neuroprotective and Therapeutic Implications

The modulation of neuronal activity by CGS 21680 has demonstrated therapeutic potential in various preclinical models.

-

Neuroprotection: In models of cerebral ischemia, CGS 21680 has been shown to be neuroprotective by reducing microgliosis, astrogliosis, and improving myelin organization.[16][17]

-

Rett Syndrome: CGS 21680 has been found to enhance BDNF-TrkB signaling, leading to increased neurite outgrowth and synaptic plasticity in a mouse model of Rett syndrome.[18]

-

Huntington's Disease: Chronic treatment with CGS 21680 has been shown to modulate the subunit composition of NMDA receptors in a mouse model of Huntington's disease.[19]

-

Behavioral Modulation: CGS 21680 can reduce repetitive and inflexible behaviors in a mouse model of autism.[20] It also attenuates deficits in sensorimotor gating in a rat model of schizophrenia.[21]

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that finely tunes neuronal activity primarily through the adenosine A2A receptor-cAMP-PKA signaling pathway. Its intricate interactions with other key neurotransmitter systems, such as the dopamine and glutamate systems, highlight its complex role in the central nervous system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted effects of CGS 21680 and the therapeutic potential of targeting the adenosine A2A receptor.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Adenosine A2A Receptor Modulates the Activity of Globus Pallidus Neurons in Rats [frontiersin.org]

- 5. Trk and cAMP-dependent survival activity of adenosine A(2A) agonist CGS21680 on rat motoneurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine A2A agonist CGS 21680 decreases the affinity of dopamine D2 receptors for dopamine in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. consensus.app [consensus.app]

- 9. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of an Adenosine A2A Receptor Agonist and Antagonist on Binding of the Dopamine D2 Receptor Ligand [11C]raclopride in the Rodent Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Augmented release of serotonin by adenosine A2a receptor activation and desensitization by CGS 21680 in the rat nucleus tractus solitarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The selective A2 adenosine receptor agonist CGS 21680 enhances excitatory transmitter amino acid release from the ischemic rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The selective adenosine A2 receptor agonist, CGS 21680, is a potent depressant of cerebral cortical neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Striatal neurones have a specific ability to respond to phasic dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Therapeutic effects of CGS21680, a selective A2A receptor agonist, via BDNF-related pathways in R106W mutation Rett syndrome model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of CGS 21680, a selective adenosine A(2A) receptor agonist, on NMDA receptor function and expression in the brain of Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The adenosine A2A receptor agonist, CGS 21680, attenuates a probabilistic reversal learning deficit and elevated grooming behavior in BTBR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The adenosine A(2A) receptor agonist CGS 21680 alleviates auditory sensorimotor gating deficits and increases in accumbal CREB in rats neonatally treated with quinpirole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CGS 21680 Sodium in Neuroinflammation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of CGS 21680, a selective agonist for the adenosine (B11128) A2A receptor (A2AR), and its application in the study of neuroinflammation. CGS 21680 is a critical pharmacological tool used to investigate the complex, often dualistic, role of A2AR activation in the central nervous system (CNS). Neuroinflammation is a key pathological component of numerous neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases like multiple sclerosis and Alzheimer's disease.[1][2] Understanding the modulatory effects of A2AR signaling through agents like CGS 21680 is paramount for developing novel therapeutic strategies.

Core Mechanism of Action: The Adenosine A2A Receptor

CGS 21680 is a potent and specific agonist for the adenosine A2A receptor, with a binding affinity (Ki) of approximately 27 nM.[3] These receptors are G-protein coupled receptors predominantly expressed in the basal ganglia, but also found on neurons, glial cells (microglia and astrocytes), and peripheral immune cells.[4][5] A2AR activation is a key signaling pathway in the brain's response to injury and inflammation.[5]

The function of A2AR in neuroinflammation is notably complex, exerting both anti-inflammatory and pro-inflammatory effects depending on the cellular context and the surrounding microenvironment.[6][7] This duality is largely dictated by the downstream signaling cascades initiated by CGS 21680 binding.

-

Anti-Inflammatory Pathway: The canonical A2AR signaling pathway involves the activation of a Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[8] This, in turn, activates Protein Kinase A (PKA), which can lead to the phosphorylation of the cAMP response element-binding protein (CREB) and the inhibition of pro-inflammatory transcription factors like NF-κB.[2] This cascade generally results in the suppression of pro-inflammatory mediators, such as TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS), and an increase in the anti-inflammatory cytokine IL-10.[2][7][9]

-

Pro-Inflammatory Pathway: The effect of A2AR activation can switch from anti-inflammatory to pro-inflammatory, a phenomenon critically dependent on the extracellular concentration of glutamate (B1630785).[8] In conditions of high glutamate, such as during acute excitotoxicity in TBI or stroke, the A2A receptor can form heteromers with the metabotropic glutamate receptor 5 (mGluR5).[7] Activation of this A2AR-mGluR5 heteromer by CGS 21680 shifts the signaling from the PKA pathway to a Protein Kinase C (PKC)-dependent pathway.[7][8] This PKC-mediated signaling can enhance the activity of NF-κB, leading to an increase in iNOS expression and the production of pro-inflammatory cytokines, thereby exacerbating neuroinflammation.[7][8]

The timing of CGS 21680 administration in experimental models is therefore crucial. Preventive or early administration tends to produce anti-inflammatory and neuroprotective effects, while application after the onset of significant tissue damage and high glutamate levels can worsen the pathology.[6][8]

Caption: A2A Receptor signaling pathways activated by CGS 21680.

Data Presentation: Summary of In Vivo and In Vitro Studies

The effects of CGS 21680 have been quantified in numerous preclinical models of neuroinflammation. The following tables summarize key findings.

Table 1: Summary of In Vivo Studies Using CGS 21680

| Model | Species | CGS 21680 Dose & Administration | Key Quantitative Findings & Observations | Citation(s) |

| Transient Middle Cerebral Artery Occlusion (tMCAo) | Rat | 0.01 and 0.1 mg/kg, i.p., twice daily for 7 days, starting 4h post-ischemia | Reduced neurological deficit, cortical infarct volume, microgliosis, and astrogliosis. Reduced infiltration of granulocytes into ischemic tissue. | [1][4][10] |

| Permanent Middle Cerebral Artery Occlusion (pMCAo) | Rat | 0.1 mg/kg, i.p., at 4h and 20h post-ischemia | Reduced infarct volume at 24h. | [1] |

| Spinal Cord Injury (SCI) | Mouse | Intraperitoneal injection (dose not specified) | Reduced tissue damage, influx of myeloperoxidase-positive leukocytes, NF-κB activation, and iNOS expression at 24h post-SCI. Reduced JNK phosphorylation in oligodendrocytes. | [11] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Dose not specified | Preventive treatment: Ameliorated disease and inhibited myelin-specific T cell proliferation. Treatment after onset: Exacerbated disease progression and tissue destruction. | [6][12] |

| Traumatic Brain Injury (TBI) | Mouse | Dose not specified | Administered when glutamate is low: Attenuated brain water content and behavioral deficits. Administered when glutamate is high: Increased neurological deficit scores. | [8] |

| Chronic Cerebral Hypoperfusion (CCH) | Rat | 0.1 mg/kg, i.p., daily | Days 1-14: Increased pro-inflammatory cytokines (IL-1β, TNF-α). Days 15-28: Decreased IL-1β and TNF-α; increased anti-inflammatory IL-10. | [7] |

Table 2: Summary of In Vitro Studies Using CGS 21680

| Cell Type | Experimental Conditions | Key Quantitative Findings & Observations | Citation(s) |

| Primary Microglial Cells | LPS-stimulated | Low glutamate: Inhibited LPS-induced nitric oxide synthase (NOS) activity and increased cAMP. High glutamate: Increased LPS-induced NOS activity in a PKC-dependent manner. | [8] |

| Primary Astrocytes | Modified oxygen-glucose deprivation (mOGD) | Reduced secretion of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6. Decreased expression of STAT3 and YKL-40. | [13][14] |

| Microglia/Oligodendrocyte Co-culture | Low glucose and hypoxia | Mitigated inflammatory damage to oligodendrocytes induced by microglial activation. | [7] |

| Striatal Slices | N/A | Potently stimulated the formation of cAMP with an EC50 of 110 nM. | [3] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols based on common practices in the cited literature.

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. Transient focal cerebral ischemia is induced by occlusion of the middle cerebral artery (MCAo) for 60 minutes using the intraluminal filament method, followed by reperfusion.[4]

-

Drug Preparation and Administration: CGS 21680 sodium salt is dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO).[7] Doses of 0.01 or 0.1 mg/kg are administered via intraperitoneal (i.p.) injection.[4]

-

Treatment Regimen: A chronic treatment protocol is initiated 4 hours post-ischemia, with CGS 21680 administered twice daily for 7 consecutive days.[4] A control group receives vehicle injections on the same schedule.

-

Behavioral Assessment: Neurological deficits are scored daily using a standardized scale (e.g., Bederson's scale) to assess motor function.

-

Histological and Molecular Analysis (Day 7):

-

Animals are euthanized, and brains are perfused and collected.

-

Infarct Volume: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the volume of the ischemic lesion.

-

Immunohistochemistry: Brain sections are stained for markers of gliosis (GFAP for astrocytes, Iba1 for microglia) and inflammation.[4][12] The number of infiltrating immune cells (e.g., granulocytes) can also be quantified.[4]

-

Cytokine Analysis: Brain tissue from the ischemic hemisphere is homogenized for ELISA to quantify levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines.[7]

-

This protocol outlines a general workflow for screening the anti-inflammatory effects of CGS 21680 on cultured microglia.[15]

-

Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal rat or mouse pups. Alternatively, a microglial cell line such as BV-2 can be used.[15][16] Cells are cultured in DMEM supplemented with 10% FBS and CSF-1 to promote survival and proliferation.[16]

-

Seeding: Cells are seeded into 96-well or 24-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: CGS 21680 is dissolved in DMSO and diluted in culture medium to final concentrations (e.g., ranging from 10 nM to 10 µM). Cells are pre-treated with CGS 21680 for 1-2 hours.

-

Induction of Inflammation: Neuroinflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) to the culture medium.[8][15] Control wells include vehicle-only and LPS-only groups.

-

Incubation: Plates are incubated for a specified period (e.g., 12-24 hours) to allow for an inflammatory response.[8]

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.[15]

-

Pro-inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available ELISA kits.[13][15]

-

Western Blot: Cell lysates are collected to analyze the expression and phosphorylation of key signaling proteins, such as NF-κB (p65 subunit) or STAT3, via Western blot.[7][13]

-

Caption: Workflow for assessing CGS 21680's anti-inflammatory effects.

Conclusion and Future Directions

This compound is an indispensable tool for elucidating the role of the adenosine A2A receptor in neuroinflammation. Research consistently demonstrates that A2AR activation can be powerfully neuroprotective, primarily by suppressing the activation of microglia and astrocytes and reducing the production of harmful inflammatory mediators.[4][13][14] However, the therapeutic window and efficacy of A2AR agonists are critically dependent on the pathological context, particularly the local glutamate concentration and the timing of intervention.[7][8] The pro-inflammatory potential of CGS 21680 under excitotoxic conditions highlights a significant challenge for its clinical translation.

Future research should focus on:

-

Developing strategies to selectively target the anti-inflammatory (cAMP/PKA) signaling pathway while avoiding the pro-inflammatory (PKC) pathway.

-

Investigating the long-term effects of chronic A2AR agonism on glial cell function and neuronal plasticity.

-

Exploring the use of A2AR agonists in combination with other therapeutic agents, such as glutamate receptor antagonists, to optimize neuroprotective outcomes.

By continuing to explore the nuanced signaling of the A2A receptor with precise pharmacological tools like CGS 21680, the scientific community can pave the way for novel therapies that effectively target neuroinflammation across a spectrum of devastating neurological disorders.

References

- 1. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Dual Role of A2aR in Neuroinflammation: Modulating Microglial Polarization in White Matter Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. CGS 21680, an agonist of the adenosine (A2A) receptor, reduces progression of murine type II collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The selective adenosine A2A receptor agonist CGS 21680 reduces JNK MAPK activation in oligodendrocytes in injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual roles of the adenosine A2a receptor in autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Adenosine A2A Receptor Suppressed Astrocyte-Mediated Inflammation Through the Inhibition of STAT3/YKL-40 Axis in Mice With Chronic Cerebral Hypoperfusion-induced White Matter Lesions [frontiersin.org]

- 14. Adenosine A2A Receptor Suppressed Astrocyte-Mediated Inflammation Through the Inhibition of STAT3/YKL-40 Axis in Mice With Chronic Cerebral Hypoperfusion-induced White Matter Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]

CGS 21680 Sodium in Cerebral Ischemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex pathophysiological cascade leading to neuronal death and neurological deficits. The adenosine (B11128) A2A receptor has emerged as a promising therapeutic target in stroke, and its selective agonist, CGS 21680 sodium, has been the subject of extensive preclinical research. This technical guide provides an in-depth overview of the role of CGS 21680 in experimental cerebral ischemia. It details the compound's neuroprotective mechanisms, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of stroke and neuropharmacology.

Introduction to this compound

CGS 21680 is a potent and selective agonist for the adenosine A2A receptor. Evidence suggests that activation of A2A receptors can exert neuroprotective effects in the context of cerebral ischemia, primarily through the modulation of neuroinflammation.[1][2] An overexpression of A2A receptors is observed on neurons and microglia in the ischemic striatum and cortex following focal ischemia.[1][2][3] CGS 21680's protective effects are largely attributed to its potent anti-inflammatory properties.[2][3]

Mechanism of Action in Cerebral Ischemia

The neuroprotective effects of CGS 21680 in cerebral ischemia are multifaceted and primarily revolve around its potent anti-inflammatory actions mediated by the activation of adenosine A2A receptors.

Anti-Inflammatory Effects

Following an ischemic insult, a robust inflammatory response is initiated, involving the activation of resident microglia and astrocytes, and the infiltration of peripheral immune cells, such as granulocytes.[2][3] This neuroinflammatory cascade contributes significantly to secondary brain injury. CGS 21680 has been shown to mitigate this inflammatory response by:

-

Reducing Microgliosis and Astrogliosis: CGS 21680 treatment leads to a reduction in the activation of microglia and astrocytes in the ischemic brain.[2][3]

-

Inhibiting Leukocyte Infiltration: The compound decreases the infiltration of granulocytes into the ischemic tissue.[2][3]

Signaling Pathway

The activation of the adenosine A2A receptor by CGS 21680 initiates an intracellular signaling cascade that is central to its neuroprotective and anti-inflammatory effects. This pathway predominantly involves the Gs protein-coupled activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB can then modulate the transcription of genes involved in inflammation and cell survival.

The Paradox of Excitatory Amino Acid Release

Some studies have reported that CGS 21680 can enhance the ischemia-evoked release of excitatory amino acids such as glutamate (B1630785) and aspartate.[4][5] This finding appears contradictory to a neuroprotective role, as excessive glutamate is a key mediator of excitotoxicity. However, it is hypothesized that the potent anti-inflammatory and other protective effects of CGS 21680 may outweigh the potential negative consequences of increased excitatory amino acid release. The primary mechanism of neuroprotection by CGS 21680 is thought to be its systemic immunosuppressive effects rather than direct modulation of neuronal excitability.[2][3]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of CGS 21680 in animal models of cerebral ischemia.

Table 1: Effects of CGS 21680 on Infarct Volume and Neurological Deficit in a Rat Model of Transient Middle Cerebral Artery Occlusion (MCAo)

| Treatment Group | Dose (mg/kg, i.p.) | Administration Protocol | Infarct Volume Reduction (Cortical) | Neurological Deficit Improvement | Reference |

| CGS 21680 | 0.01 | Twice daily for 7 days, starting 4h post-ischemia | Significant reduction | Protected from deficit from day 1 to 7 | [1][2][3] |

| CGS 21680 | 0.1 | Twice daily for 7 days, starting 4h post-ischemia | Significant reduction | Protected from deficit from day 1 to 7 | [1][2][3] |

Note: In the study by Melani et al. (2014), CGS 21680 was reported to decrease the infarct area in the cortex but not in the striatum.[3]

Table 2: Anti-Inflammatory Effects of CGS 21680 in a Rat MCAo Model

| Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result | Time Point | Reference |

| CGS 21680 | 0.01 and 0.1 | Microgliosis | Reduced | 7 days post-MCAo | [2][3] |

| CGS 21680 | 0.01 and 0.1 | Astrogliosis | Reduced | 7 days post-MCAo | [2][3] |

| CGS 21680 | 0.01 and 0.1 | Infiltrated Granulocytes | Reduced | 2 days post-MCAo | [2][3] |

Experimental Protocols

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAo) in Rats

This protocol describes a common method for inducing focal cerebral ischemia in rats to study the effects of CGS 21680.

4.1.1. Animal Preparation:

-

Species: Male Wistar rats (or other appropriate strain).

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Monitoring: Monitor and maintain body temperature at 37°C throughout the surgical procedure.

4.1.2. Surgical Procedure:

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA distally.

-

Temporarily clamp the CCA and ICA.

-

Introduce a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Confirm occlusion by monitoring cerebral blood flow (e.g., using Laser Doppler Flowmetry).

-

After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

-

Suture the incision.

4.1.3. CGS 21680 Administration:

-

Preparation: Dissolve this compound salt in sterile saline.

-

Dosage: Prepare solutions for intraperitoneal (i.p.) injection at doses of 0.01 mg/kg and 0.1 mg/kg.[2][3]

-

Timing: Administer the first dose 4 hours after the induction of ischemia, followed by twice-daily injections for 7 days.[2][3]

4.1.4. Outcome Assessments:

-

Neurological Deficit Scoring: Evaluate neurological function daily using a standardized scale (e.g., Bederson score or a composite neuroscore).[6]

-

Infarct Volume Measurement: At the end of the experiment (e.g., 7 days), euthanize the animals, and remove the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

-

Immunohistochemistry: Perfuse a separate cohort of animals and process the brains for immunohistochemical analysis of microgliosis (e.g., Iba1 staining) and astrogliosis (e.g., GFAP staining).[7][8]

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This protocol provides a general framework for an in vitro model of ischemia to assess the direct neuroprotective effects of CGS 21680 on neuronal cells.[9][10][11]

4.2.1. Cell Culture:

-

Use primary neuronal cultures or a suitable neuronal cell line (e.g., PC12, SH-SY5Y).

-

Culture cells to the desired confluency in standard culture medium.

4.2.2. OGD Procedure:

-

Replace the standard culture medium with a glucose-free medium (e.g., deoxygenated Earle's Balanced Salt Solution).

-

Place the cell cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2-4 hours) to induce OGD.

-

For reoxygenation, replace the OGD medium with standard, oxygenated culture medium and return the cells to a normoxic incubator.

4.2.3. CGS 21680 Treatment:

-

Preparation: Dissolve CGS 21680 in the appropriate vehicle (e.g., DMSO, then dilute in culture medium).

-

Concentration: Determine the optimal concentration range through dose-response studies (e.g., 1-100 nM).

-

Timing: CGS 21680 can be applied before, during, or after the OGD period to investigate its protective, therapeutic, or restorative effects, respectively.

4.2.4. Viability and Cytotoxicity Assays:

-

Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or measure cytotoxicity by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Conclusion

This compound, a selective adenosine A2A receptor agonist, demonstrates significant neuroprotective effects in preclinical models of cerebral ischemia. Its primary mechanism of action appears to be the potent suppression of the neuroinflammatory cascade, leading to reduced glial activation and immune cell infiltration. While the compound's effect on excitatory amino acid release requires further clarification, the existing data strongly support the therapeutic potential of targeting the adenosine A2A receptor in stroke. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of CGS 21680 and other A2A receptor modulators in the treatment of ischemic brain injury.

References

- 1. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low doses of the selective adenosine A2A receptor agonist CGS21680 are protective in a rat model of transient cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbamazepine Attenuates Astroglial L-Glutamate Release Induced by Pro-Inflammatory Cytokines via Chronically Activation of Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genomic Analysis of Reactive Astrogliosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Relationship of Astrocytes and Microglia with Different Stages of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CGS 21680 Sodium and its Effect on cAMP Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract